TAT-Gap19

Connexin43 Hemichannel Gap Junction

TAT-Gap19 is a synthetic 20-amino acid peptide conjugate consisting of the HIV-1 TAT cell-penetrating sequence fused to the nonapeptide Gap19, which corresponds to residues 128–136 of the intracellular cytoplasmic loop of connexin43 (Cx43). It functions as a specific inhibitor of Cx43 hemichannels, with an extracellular IC50 of approximately 7 μM, while exhibiting no significant affinity for Cx43 gap junctions or Panx1 channels.

Molecular Formula C119H212N46O26
Molecular Weight 2703.3 g/mol
Cat. No. B561602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTAT-Gap19
SynonymsTAT-Gap19;  TAT-Gap19 peptide
Molecular FormulaC119H212N46O26
Molecular Weight2703.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C119H212N46O26/c1-5-67(3)93(111(188)160-78(34-14-20-56-124)100(177)152-77(33-13-19-55-123)106(183)163-88(65-69-28-8-7-9-29-69)110(187)162-87(113(190)191)35-15-21-57-125)165-109(186)86(48-51-92(170)171)161-112(189)94(68(4)6-2)164-108(185)85(47-50-90(128)168)159-99(176)76(32-12-18-54-122)151-101(178)79(37-23-59-142-115(131)132)154-103(180)81(39-25-61-144-117(135)136)155-104(181)82(40-26-62-145-118(137)138)157-107(184)84(46-49-89(127)167)158-105(182)83(41-27-63-146-119(139)140)156-102(179)80(38-24-60-143-116(133)134)153-98(175)75(31-11-17-53-121)150-97(174)74(30-10-16-52-120)149-96(173)73(36-22-58-141-114(129)130)148-91(169)66-147-95(172)72(126)64-70-42-44-71(166)45-43-70/h7-9,28-29,42-45,67-68,72-88,93-94,166H,5-6,10-27,30-41,46-66,120-126H2,1-4H3,(H2,127,167)(H2,128,168)(H,147,172)(H,148,169)(H,149,173)(H,150,174)(H,151,178)(H,152,177)(H,153,175)(H,154,180)(H,155,181)(H,156,179)(H,157,184)(H,158,182)(H,159,176)(H,160,188)(H,161,189)(H,162,187)(H,163,183)(H,164,185)(H,165,186)(H,170,171)(H,190,191)(H4,129,130,141)(H4,131,132,142)(H4,133,134,143)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)/t67-,68-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-/m0/s1
InChIKeyALNCFPIRTLVJPY-LJFAJSDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TAT-Gap19: A Selective Cx43 Hemichannel Blocker with TAT-Mediated Membrane Permeability for In Vivo Research


TAT-Gap19 is a synthetic 20-amino acid peptide conjugate consisting of the HIV-1 TAT cell-penetrating sequence fused to the nonapeptide Gap19, which corresponds to residues 128–136 of the intracellular cytoplasmic loop of connexin43 (Cx43) . It functions as a specific inhibitor of Cx43 hemichannels, with an extracellular IC50 of approximately 7 μM, while exhibiting no significant affinity for Cx43 gap junctions or Panx1 channels . The TAT moiety enhances membrane permeability, enabling extracellular application and in vivo brain penetration .

Why Generic Connexin Modulators Cannot Replace TAT-Gap19 in Cx43 Hemichannel-Specific Studies


Standard connexin modulators such as carbenoxolone, Gap26, Gap27, and Peptide5 lack the combination of Cx43 hemichannel selectivity, Panx1 orthogonality, and TAT-enabled membrane permeability that TAT-Gap19 provides. Carbenoxolone broadly inhibits both gap junctions and hemichannels across connexin isoforms , while Gap26/27 and Peptide5 target extracellular loop sequences and affect gap junction communication at higher concentrations or prolonged incubation . Without the TAT sequence, Gap19 alone requires intracellular delivery (e.g., via patch pipette) to achieve sub-10 μM potency, severely limiting its utility in intact tissue and in vivo settings . Substituting TAT-Gap19 with any of these alternatives introduces confounding effects on gap junctional communication or non-Cx43 channels, undermining mechanistic interpretation.

TAT-Gap19 Quantitative Differentiation Evidence Guide: Comparator-Based Metrics


Cx43 Hemichannel Selectivity Over Gap Junctions: TAT-Gap19 vs Carbenoxolone, Gap26, and Gap27

TAT-Gap19 inhibits Cx43 hemichannels without affecting gap junctional communication at concentrations up to 688 μM, as demonstrated by the lack of effect on scrape-loading/dye transfer in cultured astrocytes . In contrast, carbenoxolone, the most widely used gap junction/hemichannel blocker, inhibits both channel types at similar concentrations (IC50 for hCx43 gap junction uncoupling: <50 μM) . Gap26 and Gap27 peptides also block gap junctions at higher concentrations or longer incubation times, with Cx43 gap junction block observed at 100–300 μM .

Connexin43 Hemichannel Gap Junction Selectivity

Panx1 Channel Orthogonality: TAT-Gap19 Selectivity Over Panx1 vs 10Panx1 Peptide

The TAT-Gap19 pharmacophore (Gap19) exhibits strong discrimination between Cx43 hemichannels and Panx1 channels. In whole-cell voltage-clamp recordings, 100 μM Gap19 reduced the nominal open probability (NPo) of Cx43 hemichannels by more than 50% in HeLa-Cx43 cells, while having no significant effect on Panx1 channels in C6-Panx1 cells . At 500 μM, Gap19 reduced Panx1 NPo by only 26% compared to an 84% reduction of Cx43 NPo, indicating a >3-fold greater effect on Cx43 hemichannels . In contrast, the 10Panx1 peptide inhibited Cx43 hemichannels by 37% at 100 μM and 83% at 200 μM, demonstrating cross-reactivity that confounds interpretation . This orthogonality is critical given that Panx1 and Cx43 share overlapping tissue expression and channel properties .

Panx1 Cx43 Orthogonality Hemichannel

TAT-Mediated Potency Enhancement: Extracellular TAT-Gap19 vs Intracellular Gap19

The TAT cell-penetrating sequence fused to Gap19 enables effective extracellular application without compromising potency. TAT-Gap19 achieves an IC50 of approximately 7 μM when applied to the extracellular medium , which is comparable to the 6.5 μM IC50 of native Gap19 delivered intracellularly via patch pipette . In contrast, extracellularly applied Gap19 without the TAT moiety has a reported IC50 of approximately 50 μM , demonstrating an approximately 7-fold potency advantage conferred by the TAT sequence. This enhanced extracellular-to-intracellular translocation eliminates the need for invasive intracellular delivery methods in cell culture and permits systemic in vivo administration.

Cell-penetrating peptide TAT Membrane permeability IC50

In Vivo Target Engagement Specificity: TAT-Gap19 vs TAT-Gap19(I130A) and TAT-CT9 Functional Opposites

Direct pharmacological validation of Cx43 hemichannel target engagement in vivo is enabled by the matched pair TAT-Gap19 (inhibitor), TAT-Gap19(I130A) (inactive mutant control), and TAT-CT9 (hemichannel opener) . In the murine TNF-induced systemic inflammatory response syndrome (SIRS) model, prophylactic TAT-Gap19 (5 mg/kg i.v.) significantly protected mice against hypothermia and mortality, while therapeutic administration 30 min post-TNF reduced mortality to 17% . In stark contrast, TAT-CT9 (10 mg/kg i.v.) sensitized mice to TNF, resulting in 100% mortality and increased vascular permeability in the kidney . Co-administration of equimolar TAT-Gap19 (10 mg/kg) with TAT-CT9 (10 mg/kg) counteracted the sensitization effect, confirming pharmacological competition at the same target . The I130A mutant peptide lacks hemichannel-inhibitory activity, confirmed by its inability to block Ca²⁺-triggered ATP release in C6-Cx43 cells .

Target engagement Inactive control In vivo pharmacology Hemichannel

Blood-Brain Barrier Penetration: TAT-Gap19 vs Non-TAT Connexin Peptides

The TAT moiety of TAT-Gap19 enables crossing of the blood-brain barrier (BBB), documented by immunohistochemical detection of TAT-immunoreactive signal in brain parenchyma following both intra-carotid (45 mg/kg, 1 h post-injection) and intravenous (55 mg/kg, 24 h post-injection) administration in mice . Quantitative image analysis of cortical regions showed TAT-Gap19 signal significantly above background, indicating retention in brain tissue . In contrast, non-TAT connexin mimetic peptides such as Gap26, Gap27, and Peptide5 lack intrinsic BBB penetration capacity and require direct intracerebroventricular or intrathecal administration for CNS studies . This BBB-penetrant property of TAT-Gap19 has been functionally exploited in rodent seizure models, where systemic TAT-Gap19 suppressed pilocarpine-induced seizures via inhibition of astroglial Cx43 hemichannels .

Blood-brain barrier Brain penetration TAT peptide In vivo delivery

Recommended Application Scenarios for TAT-Gap19 Based on Evidence Differentiation


Distinguishing Cx43 Hemichannel from Gap Junction Functions in Neuroinflammation and Epilepsy

TAT-Gap19 is uniquely suited for ex vivo brain slice and in vivo rodent studies that aim to isolate Cx43 hemichannel contributions to astrocyte-neuron signaling in epilepsy and neuroinflammation. Systemic TAT-Gap19 administration suppresses pilocarpine-induced seizures and reduces extracellular D-serine levels, while the anticonvulsant effect is reversed by exogenous D-serine, confirming a specific hemichannel-mediated mechanism . The hemichannel selectivity of TAT-Gap19 ensures that gap junctional communication remains intact, a critical feature given the role of astroglial gap junctions in potassium buffering and metabolic coupling .

Pharmacological Validation of Cx43 Hemichannel Target Engagement Using Matched Tool Compound Pairs

The TAT-Gap19 / TAT-Gap19(I130A) / TAT-CT9 triad provides a complete experimental system for rigorous target engagement studies. TAT-Gap19 (inhibitor) and TAT-CT9 (opener) produce opposite biological effects in the same in vivo model (TNF-SIRS: protection vs sensitization; 17% vs 100% mortality) . Co-administration experiments confirm competitive pharmacology at Cx43 hemichannels, while the I130A mutant serves as a negative control that lacks hemichannel activity . This triad addresses the pharmacological criteria for target validation that are rarely achievable with single-compound approaches.

In Vivo Studies of Cx43 Hemichannel Role in Peripheral Inflammatory Disease and Fibrosis

TAT-Gap19 is effective in systemic inflammatory and fibrotic disease models where Cx43 hemichannel involvement is suspected. In the TAA-induced liver fibrosis model, two-week TAT-Gap19 treatment lowered fibrosis degree accompanied by superoxide dismutase overactivation, providing a hemichannel-selective contrast to the dual gap junction/hemichannel inhibitor carbenoxolone . In TNF-induced SIRS, TAT-Gap19 protected against vascular leakage in kidney and other organs, demonstrating utility for endothelial barrier studies .

Disambiguating Cx43 Hemichannel from Panx1 Channel Contributions in Cell Death and Inflammation Models

In experimental systems where both Cx43 hemichannels and Panx1 channels are expressed (e.g., astrocytes, endothelial cells, macrophages), TAT-Gap19 provides the selectivity necessary to parse their distinct roles. The Gap19 pharmacophore does not significantly affect Panx1 channels at concentrations up to 100 μM, with only 26% Panx1 inhibition observed at 500 μM—a concentration that reduces Cx43 hemichannel NPo by 84% . This selectivity contrasts with 10Panx1 peptide, which cross-inhibits Cx43 hemichannels by 37% at 100 μM . The inclusion of TAT-Gap19 in such studies enables unambiguous attribution of functional readouts to Cx43 hemichannels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for TAT-Gap19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.